![molecular formula C13H14N2O4 B572967 Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1226776-92-6](/img/structure/B572967.png)

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

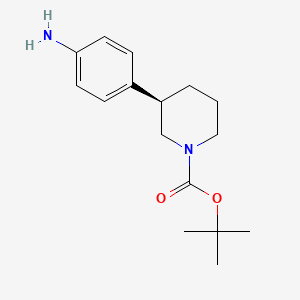

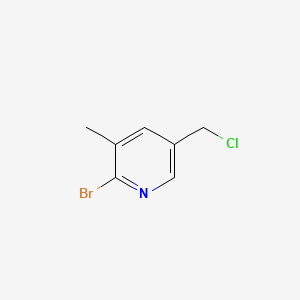

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4 . It has a molecular weight of 262.27 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyridine core with two ester groups attached at the 2 and 3 positions . The InChI code for this compound is 1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.27 . The compound is characterized by a pyrazolo[1,5-a]pyridine core with two ester groups attached at the 2 and 3 positions .Scientific Research Applications

Synthesis and Pharmacological Potential : A study by Ito and Oda (1966) synthesized diethyl 3-oxo-1, 4-dimethyl-2-phenyl-1, 2, 6, 7-tetrahydro-3H-pyrazolo[4, 3-c]pyridine-6, 6-dicarboxylate for pharmacological evaluation, indicating an interest in the potential medicinal applications of similar compounds (Ito & Oda, 1966).

Biological and Medicinal Activities : AlMarzouq et al. (2016) highlighted the significant biological and medicinal activities of pyrazolo[1,5-a]pyrimidines, a closely related group of compounds, emphasizing their importance in organic chemistry and potential applications in various biological sequences (AlMarzouq et al., 2016).

Fluorescence Applications : The synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions, was developed by Yan et al. (2018). This indicates the use of such compounds in developing fluorescent materials (Yan et al., 2018).

Attachment to Amino Acids and Carbohydrates : Kendre, Toche, and Jachak (2008) successfully synthesized novel pyrazolo[3,4-b]pyridines and attached biological samples such as amino acids and carbohydrates to them, which could have implications in biochemical research (Kendre, Toche, & Jachak, 2008).

Antitubercular Drug Discovery : Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents. One compound significantly reduced bacterial burden in a mouse model, suggesting potential in antitubercular drug discovery (Tang et al., 2015).

Synthesis of Fluorescent Dyes : Chen et al. (2012) synthesized new fluorescent dyes based on pyrazolo[3,4-b]pyridine, indicating the utility of such compounds in creating high-performance fluorescent materials (Chen et al., 2012).

Novel Fluorinated Pyrimidines Synthesis : Krishnaiah and Narsaiah (2001) discussed the synthesis of novel fluorinated pyrido[2′,3′:3,4] pyrazolo[1,5-a] pyrimidines, showing the versatility of pyrazolo-pyridine compounds in synthesizing diverse heterocyclic structures (Krishnaiah & Narsaiah, 2001).

Regioselective Functionalization : Balkenhohl et al. (2018) described the regioselective functionalization of pyrazolo[1,5- a]pyridine scaffold using Mg- and Zn-TMP bases, important for creating functionally diverse heterocycles (Balkenhohl et al., 2018).

Future Directions

The future directions for research on Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrazine derivatives , there may be potential for this compound to serve as a starting material for the synthesis of new pharmaceutical candidates.

Mechanism of Action

Target of Action

It is speculated that the structure of similar compounds may have better binding capability with targeted proteins .

Mode of Action

Molecular docking results have been used to explain the antitumor activity of similar compounds . The compound likely interacts with its targets, leading to changes at the molecular level .

Result of Action

Similar compounds have shown significant inhibitory activity in certain contexts .

Properties

IUPAC Name |

diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXXLPOSQSYXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705207 |

Source

|

| Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-92-6 |

Source

|

| Record name | 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)

![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)